(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a bromostyryl group attached to a dioxaborolane ring, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Wittig Reaction: The initial step often involves a Wittig reaction to form the styryl group. This reaction uses a phosphonium ylide and an aldehyde to produce the desired styrene derivative.
Borylation: The styryl derivative is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst. This step introduces the dioxaborolane moiety to the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation: The bromostyryl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
The major products formed from these reactions include various styryl derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Medicinal Chemistry: Employed in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Biological Research: Used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Mechanism of Action
The mechanism by which (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The palladium-catalyzed coupling process involves the formation of a palladium complex with the bromostyryl group, followed by transmetalation with the boron moiety and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a chlorine atom instead of bromine.
(E)-2-(4-Methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a methyl group instead of bromine.
(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a fluorine atom in place of bromine.
Uniqueness
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the bromine atom, which makes it particularly reactive in cross-coupling reactions compared to its chloro, methyl, and fluoro analogs. This reactivity allows for the formation of a wide range of complex organic molecules, making it a versatile tool in synthetic chemistry.
Properties
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMZNDSHKZFHO-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147892 | |
Record name | 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242770-51-9 | |
Record name | 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242770-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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